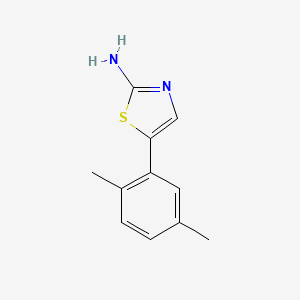
methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-(2R,3R)-3-hydroxy-2-(phenylformamido)butanoat kann durch verschiedene Verfahren erfolgen. Ein effizientes Protokoll beinhaltet die Reduktion einer Vorläuferverbindung unter Verwendung von Natriumborhydrid in Methanol bei -40°C. Diese Methode liefert das erythro (±)-Isomer mit ausgezeichneter Effizienz . Ein anderer Ansatz beinhaltet die Inversion des erythro-Isomers zum threo (±)-Isomer unter Verwendung von Methansulfonylchlorid, Cäsiumacetat und Kronenether-18-6 .
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung erfolgt typischerweise durch großtechnische Synthese unter Verwendung kostengünstiger und ergiebiger Verfahren. Die Verwendung von Natriumborhydrid-Reduktions- und Inversionstechniken ermöglicht die effiziente Produktion der gewünschten Isomere, wodurch das Verfahren für industrielle Anwendungen geeignet ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-(2R,3R)-3-hydroxy-2-(phenylformamido)butanoat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Alkohol-Derivate zu bilden.
Substitution: Die Phenylformamidogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Nukleophile: Wie Amine oder Thiole für Substitutionsreaktionen.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Aldehyde liefern, während die Reduktion verschiedene Alkohol-Derivate erzeugen kann .
Wissenschaftliche Forschungsanwendungen
Methyl-(2R,3R)-3-hydroxy-2-(phenylformamido)butanoat hat zahlreiche Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten und Interaktionen mit Biomolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Baustein für die Medikamentenentwicklung untersucht.
Industrie: Wird bei der Herstellung von Feinchemikalien und Pharmazeutika eingesetzt
Wirkmechanismus
Der Wirkmechanismus von Methyl-(2R,3R)-3-hydroxy-2-(phenylformamido)butanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Hydroxy- und Phenylformamidogruppen der Verbindung spielen eine entscheidende Rolle für ihre Reaktivität und Interaktionen mit Enzymen und Rezeptoren. Diese Interaktionen können zu verschiedenen biologischen Effekten führen, abhängig vom jeweiligen Kontext und der Anwendung .
Wirkmechanismus
The mechanism of action of methyl (2R,3R)-3-hydroxy-2-(phenylformamido)butanoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenylformamido groups play crucial roles in its reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoat: Teilt ähnliche strukturelle Merkmale, unterscheidet sich jedoch in der Schutzgruppe und der spezifischen Stereochemie.
Methyl-(2R,3S)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoat: Eine weitere verwandte Verbindung mit verschiedenen Substituenten und Stereochemie.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine Rolle als Zwischenprodukt bei der Synthese biologisch aktiver Moleküle unterstreichen seine Bedeutung in Forschung und Industrie .
Eigenschaften
Molekularformel |
C12H15NO4 |
|---|---|
Molekulargewicht |
237.25 g/mol |
IUPAC-Name |
methyl (2R,3R)-2-benzamido-3-hydroxybutanoate |
InChI |
InChI=1S/C12H15NO4/c1-8(14)10(12(16)17-2)13-11(15)9-6-4-3-5-7-9/h3-8,10,14H,1-2H3,(H,13,15)/t8-,10-/m1/s1 |
InChI-Schlüssel |
KHOWDUMYRBCHAC-PSASIEDQSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)OC)NC(=O)C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C(C(=O)OC)NC(=O)C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


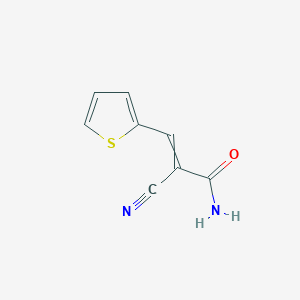
![2-sulfanylidene-5-{[(4H-1,2,4-triazol-4-yl)amino]methylidene}-1,3-diazinane-4,6-dione](/img/structure/B11727154.png)
![Methyl 3-{5-[(hydroxyimino)methyl]furan-2-yl}thiophene-2-carboxylate](/img/structure/B11727158.png)
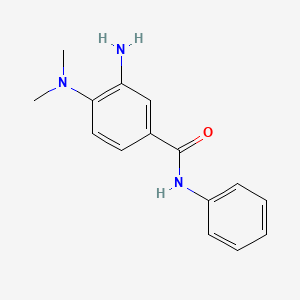
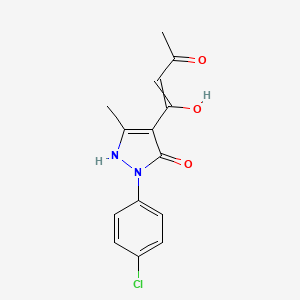
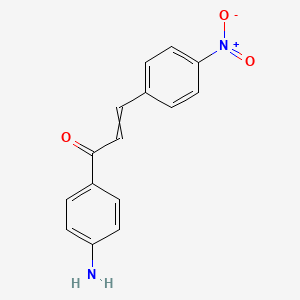

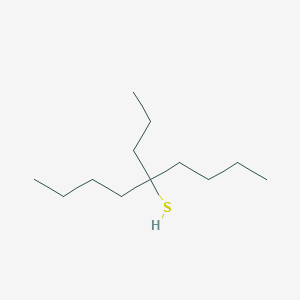
![(2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)hexane-1,5-dione](/img/structure/B11727188.png)
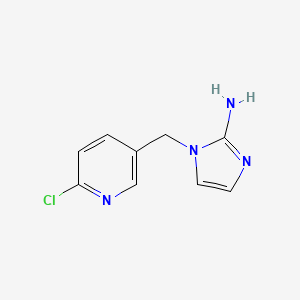
![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl}aniline](/img/structure/B11727213.png)
![1,7-Dimethyl-1,4-dihydro-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B11727219.png)
![Sodium 2-{[(benzyloxy)carbonyl]amino}ethane-1-sulfonic acid](/img/structure/B11727225.png)
